[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone [6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15569173
InChI: InChI=1S/C25H19F3N2O3S/c1-3-12-33-17-10-4-14(5-11-17)19-13-18(25(26,27)28)20-21(29)23(34-24(20)30-19)22(31)15-6-8-16(32-2)9-7-15/h3-11,13H,1,12,29H2,2H3
SMILES:
Molecular Formula: C25H19F3N2O3S
Molecular Weight: 484.5 g/mol

[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

CAS No.:

Cat. No.: VC15569173

Molecular Formula: C25H19F3N2O3S

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone -

Specification

Molecular Formula C25H19F3N2O3S
Molecular Weight 484.5 g/mol
IUPAC Name [3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C25H19F3N2O3S/c1-3-12-33-17-10-4-14(5-11-17)19-13-18(25(26,27)28)20-21(29)23(34-24(20)30-19)22(31)15-6-8-16(32-2)9-7-15/h3-11,13H,1,12,29H2,2H3
Standard InChI Key GEHQCPHDQBNJSN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N

Introduction

[Introduction to 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone](pplx://action/followup)

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound featuring a thieno[2,3-b]pyridine core. This molecule is characterized by its unique structural components, including an allyloxy group, a trifluoromethyl substituent, and a methoxyphenyl moiety. These structural elements contribute to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

Structural Features

The compound's structure includes:

  • Thieno[2,3-b]pyridine core: A fused ring system consisting of a thiophene and a pyridine ring.

  • Allyloxy group: Attached to the phenyl ring, providing flexibility and potential for further modification.

  • Trifluoromethyl substituent: Known for enhancing lipophilicity and stability.

  • Methoxyphenyl moiety: Contributes to the compound's solubility and interaction capabilities.

Synthesis

The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step synthetic routes. Common methods include the use of cyanothioacetamide and arylhydrazone derivatives as starting materials, followed by various condensation and substitution reactions to introduce the necessary functional groups .

Biological Activity

Compounds similar to 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone have shown significant biological activities:

  • Antitumor activity: Thieno[2,3-b]pyridine derivatives have been explored for their anticancer properties, with modifications to the ring system affecting potency .

  • Antimicrobial properties: Some thieno[2,3-b]pyridine derivatives exhibit antimicrobial effects, which could be enhanced by specific substitutions.

Comparative Analysis

Compound NameStructural FeaturesNotable Activities
6-[4-(Allyloxy)phenyl]-3-amino-thieno[2,3-b]pyridineLacks trifluoromethyl groupModerate antitumor activity
5-(Trifluoromethyl)-thieno[2,3-b]pyridineSimilar core structureAntimicrobial properties
4-Methoxybenzoyl derivativeMethoxy group presentAnti-inflammatory effects

This comparison highlights the unique features of the compound , particularly the trifluoromethyl group and specific substitutions that may enhance its biological activity compared to analogs.

Research Findings

Further studies are required to elucidate the specific mechanisms of action for 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone. Interaction studies are essential for understanding how this compound behaves in biological systems, with key areas of investigation including its potential as a therapeutic agent and its interactions with biological targets.

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